3-(3-methoxyphenyl)-3-methylpyrrolidine
Description
3-(3-Methoxyphenyl)-3-methylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₇NO (free base) and C₁₂H₁₈ClNO (hydrochloride salt, CAS: 1095545-66-6) . Its structure features a pyrrolidine ring substituted with a methyl group at position 3 and a 3-methoxyphenyl group at the same position.
Properties
CAS No. |
28707-86-0 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
87 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-3-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. Another approach involves the use of 3-methoxyphenylacetonitrile, which undergoes a reductive amination with methylamine followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as palladium or platinum, to facilitate the cyclization reaction. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-3-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)-3-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methoxy Substitution Patterns
3-(4-Methoxyphenyl)-3-methylpyrrolidine Hydrochloride (CAS: 2624135-46-0)
- Key Differences : The methoxy group is positioned at the para site on the phenyl ring instead of the meta position.
3-(2-Methoxyphenyl)-1-propylpyrrolidine (CAS: N/A)
Substituent Modifications: Alkyl and Functional Groups
3-Ethyl-3-(3-methoxyphenyl)-1-methylpyrrolidine (CAS: 1507-76-2)
- Key Differences : A methyl group on the pyrrolidine nitrogen and an ethyl group replacing the methyl at position 3.
- Impact : Increased lipophilicity due to the ethyl group could enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapies .
3-((Cyclopropylmethoxy)methyl)-3-methylpyrrolidine (CAS: 1610521-42-0)
- Key Differences : The 3-methoxyphenyl group is replaced with a cyclopropylmethoxy-methyl moiety.
Pharmacologically Relevant Analogs
Letermovir (CAS: 917389-32-3)
- Structure : Contains a 3-methoxyphenyl group within a piperazine-quinazoline scaffold.
- Key Differences : The pyrrolidine ring is absent; instead, a piperazine ring is integrated into a larger heterocyclic system.
- Impact : Letermovir’s antiviral activity against cytomegalovirus highlights the importance of methoxyphenyl groups in enhancing pharmacokinetic properties .
Data Tables: Structural and Physicochemical Comparison
Table 1. Core Structural Comparisons
Research Findings and Trends
- Synthetic Routes : Palladium-catalyzed hydroarylation is a common method for synthesizing 3-aryl pyrrolidines, including 3-(3-methoxyphenyl) derivatives .
- Biological Relevance : Meta-substituted methoxyphenyl groups are associated with improved metabolic stability compared to ortho or para analogs in kinase inhibitors .
- Solubility Challenges : Hydrochloride salts (e.g., CAS: 1095545-66-6) are preferred in drug development due to enhanced aqueous solubility over free bases .
Biological Activity
3-(3-Methoxyphenyl)-3-methylpyrrolidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₇NO, and it features a pyrrolidine ring substituted with a methoxyphenyl group and a methyl group. This configuration contributes to its distinctive physical and chemical properties, making it a subject of various studies in organic synthesis and medicinal applications .
Pharmacological Effects
-
Neuropharmacological Activity :
- Research indicates that compounds structurally related to this compound may exhibit neuropharmacological effects, particularly in modulating neurotransmitter systems . For instance, studies on RXFP3 antagonists have shown that similar compounds can influence stress responses and appetite control, demonstrating the potential for therapeutic applications in metabolic disorders .
-
Antimicrobial Properties :
- Preliminary investigations suggest that this compound may possess antimicrobial activities. Compounds within the same structural family have been characterized for their ability to inhibit bacterial growth, indicating that this compound could be explored further for its antibacterial effects .
- Analgesic Effects :
The biological activity of this compound is likely mediated through interactions with specific molecular targets. The presence of the methoxy group enhances the compound's binding affinity to various receptors and enzymes, which can alter biochemical pathways leading to its observed pharmacological effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-2-(4-methoxyphenyl)pyrrolidine | Methoxy group at a different position | Potentially different pharmacokinetics |
| 1-(3-Methoxyphenyl)pyrrolidine | Lacks methyl substitution on nitrogen | May exhibit varied biological profiles |
| 4-(Methoxyphenyl)-2-pyrrolidinone | Contains a carbonyl group | Different reactivity and potential activities |
This comparison highlights how variations in structure can lead to differing biological activities and pharmacological profiles.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential applications in drug development. For example:
- A study examining RXFP3 antagonists identified structural analogs that include the pyrrolidine framework, demonstrating efficacy in animal models for conditions like obesity and alcohol addiction .
- Another investigation into related compounds revealed significant activity against various bacterial strains, suggesting that modifications to the pyrrolidine structure could enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
